3-Acetamidopyrrolidine
Overview
Description
Efficient Synthesis of 3-Acetamidopyrrolidine
The synthesis of 3-aminopyrrolidinones, which are closely related to this compound, has been improved through a novel two-step process that provides access to pyrrolidinones with heterocyclic functionalities. This new methodology is particularly significant as it overcomes limitations associated with previous methods. The synthesis route culminates in products with high enantiomeric purity and yields ranging from good to excellent. A key step in this process is the Mitsunobu cyclodehydration, which has proven to be an efficient method for the formation of various γ-lactams .
Molecular Structure Analysis of this compound
The molecular structure of this compound derivatives, such as 3-aminopyrrolidinones, is characterized by the presence of a heterocyclic component that imparts unique chemical properties. The high enantiomeric purity mentioned in the synthesis process suggests that the molecular structure of these compounds is well-defined and can be controlled during the synthesis process .
Chemical Reactions Analysis of this compound
A new method for synthesizing enantiopure 3-aminopyrrolidines, which are structurally similar to this compound, involves the boron trifluoride-mediated rearrangement of 2-aminomethylazetidines. This method is versatile, yielding rearranged products with good outcomes irrespective of the substitution pattern and relative stereochemistry of the starting materials. This innovative approach has enabled the stereocontrolled synthesis of complex molecules such as (-)-absouline, demonstrating the potential of these reactions in synthesizing structurally complex and optically active compounds .
Physical and Chemical Properties Analysis of this compound
While the provided papers do not directly discuss the physical and chemical properties of this compound, the synthesis and structural analyses imply that the compounds possess distinct stereochemical configurations and reactive sites due to their heterocyclic nature. The high enantiomeric purity achieved indicates that the physical properties, such as melting points and solubility, could be significantly influenced by the stereochemistry of the compounds. The chemical reactivity, particularly in the context of cyclodehydration and ring rearrangement reactions, suggests that this compound derivatives are versatile intermediates in organic synthesis .
Scientific Research Applications
Pharmacological Research
Analgesic and Antipyretic Drug Studies
Acetaminophen, a derivative of 3-Acetamidopyrrolidine, is widely used for its antipyretic and analgesic properties. Research has explored its mechanism of action, including the potential involvement of cyclooxygenase (COX) enzymes. Studies suggest that acetaminophen might act selectively on COX variants, which could be related to the synthesis of prostaglandin (PG) that maintains normal body temperature (Ayoub et al., 2004).
Delivery Systems for Central Nervous System
The effectiveness of acetaminophen in reaching the central nervous system (CNS) through innovative delivery methods, such as intranasal administration with absorption enhancers, has been studied. This research demonstrates the potential for developing advanced drug delivery systems that improve drug efficacy (Ogawa et al., 2020).
Chemical Synthesis and Environmental Applications
Advanced Oxidation Processes
Research on the degradation of acetaminophen, a compound related to this compound, in wastewater treatment highlights the efficiency of advanced oxidation processes. Such studies are crucial for understanding how pharmaceutical contaminants can be effectively removed from the environment, showcasing the broader applications of related compounds in environmental science (de Luna et al., 2013).
Synthetic Methodologies
The development of synthetic methodologies involving compounds related to this compound, such as the preparation of 3-amino-2-methylpyrrolidines through novel protocols, demonstrates the compound's significance in synthetic organic chemistry. These methodologies are essential for creating pharmaceuticals and other biologically active molecules (D’hooghe et al., 2009).
Safety and Hazards
properties
IUPAC Name |
N-pyrrolidin-3-ylacetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2O/c1-5(9)8-6-2-3-7-4-6/h6-7H,2-4H2,1H3,(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDCCJUCOIKLZNM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1CCNC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501000371 | |
Record name | N-(Pyrrolidin-3-yl)ethanimidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501000371 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
79286-74-1 | |
Record name | N-(Pyrrolidin-3-yl)ethanimidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501000371 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Acetamidopyrrolidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the synthetic route for producing 3-Acetamidopyrrolidine?
A1: this compound serves as a key intermediate in the synthesis of Clinafloxacin, a fluoroquinolone antibiotic. One documented approach [] involves a multi-step synthesis starting from ethyl acrylate. Initially, ethyl 3-benzylaminopropionate is synthesized and then subjected to a series of reactions including N alkylation, Dieckmann cyclization, decarboxylation, oximation, and catalytic hydrogenation to yield amino-1-benzylapyrrolidine. Finally, this compound is obtained from amino-1-benzylapyrrolidine through a reaction sequence that yields a 20% overall yield based on the initial ethyl acrylate. []
Q2: What is the role of this compound in Clinafloxacin synthesis?
A2: this compound acts as a crucial building block in the synthesis of Clinafloxacin. Specifically, it undergoes a condensation reaction with 1-cyclopropyl-6-fluoro-7-chloro-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid. This condensation, followed by chlorination and hydrolysis steps, leads to the formation of Clinafloxacin. This synthetic route achieves an overall yield of 21.3% for Clinafloxacin. []
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